molecular formula C14H14N2O3 B8312175 Methyl 4-(5-amino-3-methylpyridin-2-yloxy)benzoate

Methyl 4-(5-amino-3-methylpyridin-2-yloxy)benzoate

Cat. No. B8312175
M. Wt: 258.27 g/mol
InChI Key: MHHYXRIBSZRGQH-UHFFFAOYSA-N
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Patent
US08193192B2

Procedure details

To a mixture of 4-(3-methyl-5-nitro-pyridin-2-yloxy)-benzoic acid methyl ester (0.43 g, 1.49 mmol) from the previous step and zinc dust (0.932 g, 14.2 mmol) in methanol (15 ml) was added dropwise acetic acid (0.32 ml, 5.12 mmol). The mixture was stirred for 1 h at room temperature and filtered through a thin silica pad to remove inorganics. The filtrate was concentrated at reduced pressure to dryness to provide methyl 4-(5-amino-3-methylpyridin-2-yloxy)benzoate (0.346 g, 90% yield).
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.932 g
Type
catalyst
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:21])[C:4]1[CH:9]=[CH:8][C:7]([O:10][C:11]2[C:16]([CH3:17])=[CH:15][C:14]([N+:18]([O-])=O)=[CH:13][N:12]=2)=[CH:6][CH:5]=1.C(O)(=O)C>CO.[Zn]>[NH2:18][C:14]1[CH:15]=[C:16]([CH3:17])[C:11]([O:10][C:7]2[CH:6]=[CH:5][C:4]([C:3]([O:2][CH3:1])=[O:21])=[CH:9][CH:8]=2)=[N:12][CH:13]=1

Inputs

Step One
Name
Quantity
0.43 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)OC1=NC=C(C=C1C)[N+](=O)[O-])=O
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Name
Quantity
0.932 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
0.32 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a thin silica pad
CUSTOM
Type
CUSTOM
Details
to remove inorganics
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated at reduced pressure to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C=C(C(=NC1)OC1=CC=C(C(=O)OC)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.346 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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